2-Amino-5-(3-chloro-5-fluorophenyl)pyridine-4-carboxylic acid
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Overview
Description
2-Amino-5-(3-chloro-5-fluorophenyl)pyridine-4-carboxylic acid is a heterocyclic aromatic compound It features a pyridine ring substituted with an amino group at position 2, a carboxylic acid group at position 4, and a 3-chloro-5-fluorophenyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(3-chloro-5-fluorophenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes:
Nitration and Reduction: Starting with a pyridine derivative, nitration is performed to introduce a nitro group, which is then reduced to an amino group.
Coupling Reactions: The 3-chloro-5-fluorophenyl group is introduced via coupling reactions, such as Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling of boronic acids with halides.
Industrial Production Methods: Industrial production methods often involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact .
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The halogen atoms (chlorine and fluorine) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-5-(3-chloro-5-fluorophenyl)pyridine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-chloro-5-fluorophenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s halogenated phenyl group enhances its binding affinity and specificity towards these targets. Additionally, the amino and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions with the target molecules .
Comparison with Similar Compounds
2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a fluorophenyl group.
2-Amino-5-chloro-3-fluoropyridine: Lacks the carboxylic acid group and has a simpler structure.
Uniqueness: 2-Amino-5-(3-chloro-5-fluorophenyl)pyridine-4-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both halogen atoms and a carboxylic acid group allows for versatile chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
2-amino-5-(3-chloro-5-fluorophenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O2/c13-7-1-6(2-8(14)3-7)10-5-16-11(15)4-9(10)12(17)18/h1-5H,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHLWWOSZVVTKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C2=CN=C(C=C2C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687707 |
Source
|
Record name | 2-Amino-5-(3-chloro-5-fluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-92-9 |
Source
|
Record name | 2-Amino-5-(3-chloro-5-fluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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